Rhodate(3-), hexachloro-, trisodium, (OC-6-11)-

Catalog No.
S1507828
CAS No.
14972-70-4
M.F
Cl18Na3Rh3-3
M. Wt
384.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Rhodate(3-), hexachloro-, trisodium, (OC-6-11)-

CAS Number

14972-70-4

Product Name

Rhodate(3-), hexachloro-, trisodium, (OC-6-11)-

IUPAC Name

trisodium;rhodium(3+);hexachloride

Molecular Formula

Cl18Na3Rh3-3

Molecular Weight

384.6 g/mol

InChI

InChI=1S/6ClH.3Na.Rh/h6*1H;;;;/q;;;;;;3*+1;+3/p-6

InChI Key

YDEXHLGYVJSKTN-UHFFFAOYSA-H

SMILES

[Na+].[Na+].[Na+].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Rh+3]

Canonical SMILES

[Na+].[Na+].[Na+].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Rh+3]

Rhodate(3-), hexachloro-, trisodium, (OC-6-11)-, also known as trisodium hexachlororhodate, is a red crystalline compound characterized by its hygroscopic nature and high melting point of approximately 900°C. The molecular formula for this compound is Cl18_{18}Na3_3Rh3_3 with a molecular weight of 1015.84 g/mol. It is primarily used in laboratory settings and is not recommended for food, drug, pesticide, or biocidal applications .

  • Oxidation: It can be oxidized to form higher oxidation state rhodium compounds. Common oxidizing agents include hydrogen peroxide and nitric acid.
  • Reduction: The compound can be reduced to lower oxidation state rhodium compounds using reducing agents like sodium borohydride and hydrazine.
  • Substitution: Chloride ligands can be substituted with other ligands such as phosphines or amines, typically in organic solvents like ethanol or acetonitrile under reflux conditions.

Major Products Formed

  • Oxidation: Higher oxidation state rhodium compounds.
  • Reduction: Lower oxidation state rhodium compounds.
  • Substitution: Rhodium complexes with various ligands.

Synthetic Routes

The synthesis of trisodium hexachlororhodate typically involves the reaction of rhodium trichloride with sodium chloride in an aqueous solution. This reaction is conducted under controlled conditions to ensure the formation of the desired product. The resulting mixture is then evaporated to dryness, followed by recrystallization from water to obtain pure trisodium hexachlororhodate.

Industrial Production Methods

In industrial settings, the production follows a similar synthetic route but on a larger scale. The reaction conditions are optimized for maximum yield and purity, often utilizing batch reactors and multiple recrystallization steps for purification.

Trisodium hexachlororhodate has versatile applications in scientific research, including:

  • Catalysis: Used as a catalyst in various organic reactions such as hydrogenation and hydroformylation.
  • Material Science: Important in the synthesis of advanced materials, including rhodium-based nanoparticles.
  • Coordination Chemistry: Employed in studying coordination chemistry and synthesizing new rhodium complexes.

Similar Compounds

  • Potassium hexachlororhodate: Contains potassium ions instead of sodium; similar structure but different solubility properties.
  • Ammonium hexachlororhodate: Uses ammonium ions instead of sodium; exhibits different chemical behavior due to the presence of ammonium.
  • Hexachloroplatinate compounds: Similar coordination environment but based on platinum instead of rhodium; used in analogous catalytic processes.

Uniqueness

Trisodium hexachlororhodate is unique due to its specific coordination environment and the presence of sodium ions, which impart distinct chemical properties and reactivity compared to similar compounds. Its ability to form stable complexes with various ligands enhances its value in catalysis and material science applications .

Crystal Symmetry and Space Group Assignments in Rhodium Chlorometallates

The crystal structure of trisodium hexachlororhodate has been definitively characterized through X-ray powder diffraction studies, revealing a trigonal crystal system with space group P-31c (space group number 159) [1]. This structural determination represents a significant advancement in understanding the crystallographic properties of rhodium chlorometallate complexes [1]. The compound exhibits isostructural characteristics with the well-known trisodium hexachlorochromate structure type, establishing a clear structural relationship between these transition metal hexachlorometallates [1].

The unit cell parameters for dehydrated trisodium hexachlororhodate have been precisely determined as a = 6.8116(1) Angstroms, c = 11.9196(2) Angstroms, with a unit cell volume of 478.95(2) cubic Angstroms and Z = 2 [1] [4]. These crystallographic parameters place the compound within the trigonal crystal family, which is characterized by three-fold rotational symmetry [41] [46]. The space group P-31c belongs to the point group 3m, which contains a three-fold rotation axis perpendicular to mirror planes [44] [46].

The trigonal crystal system is defined by specific angular relationships where the lattice parameters follow the constraints a = b ≠ c, with angles α = β = 90° and γ = 120° [41] [43]. This crystallographic arrangement results in a hexagonal unit cell with trigonal symmetry, where the rhodium centers occupy octahedral coordination sites within the crystal lattice [1] [11]. The octahedral geometry of the hexachlororhodate anion is characteristic of rhodium(III) coordination complexes, where the metal center maintains nearly ideal octahedral coordination despite the reduced crystallographic symmetry [11] [13].

ParameterValueStandard Deviation
a-axis (Å)6.8116(1)
c-axis (Å)11.9196(2)
Volume (ų)478.95(2)
Space GroupP-31c-
Z2-

Comparative Structural Studies with Isoelectronic Hexachlorometallate Systems

Comparative crystallographic analysis reveals significant structural similarities between trisodium hexachlororhodate and other hexachlorometallate complexes, particularly with the trisodium hexachlorochromate system [1]. Both compounds adopt the same space group P-31c and exhibit nearly identical packing arrangements, despite the different electronic configurations of chromium(III) and rhodium(III) centers [1] [17]. This structural correspondence demonstrates the dominant influence of ionic size and charge considerations over electronic configuration in determining crystal packing arrangements [16].

The metal-chloride bond distances in hexachlorometallate complexes show systematic variations that correlate with the ionic radii of the central metal atoms [29]. For rhodium(III) complexes, the octahedral coordination environment results in Rh-Cl bond distances that are intermediate between those observed in chromium(III) and platinum(IV) hexachloride systems [11] [29]. The nearly ideal octahedral geometry is maintained across these isoelectronic systems, with angular deviations from 90° typically remaining below 5° [11].

Structural studies of tetramethylammonium hexachlorometallate compounds have revealed that the metal-chloride bond distances follow a linear relationship with ionic radii for most transition metals, with the notable exception of platinum complexes which exhibit shorter bonds than predicted from ionic considerations alone [29]. This deviation has been attributed to enhanced covalent character in platinum-chloride bonding, consistent with hard-soft acid-base principles [29].

The crystal packing arrangements in hexachlorometallate systems are predominantly controlled by electrostatic interactions between the anionic metal complexes and the cationic sodium centers [11] [29]. These compounds typically crystallize with relatively dense packing structures that minimize void space and maximize coulombic attractions [11]. The absence of significant hydrogen bonding capabilities in these systems results in packing motifs that are primarily determined by size and charge considerations [11].

CompoundSpace Groupa-axis (Å)c-axis (Å)Volume (ų)
Na₃RhCl₆P-31c6.811611.9196478.95
Na₃CrCl₆P-31c---
Na₃YCl₆P-31c---

Hydration State Effects on Unit Cell Parameters and Packing Arrangements

The hydration state of trisodium hexachlororhodate significantly influences its crystallographic properties and structural arrangements [2] [23]. The compound exists in multiple hydrated forms, with the dodecahydrate being the most commonly encountered commercial form [2] [23] [26]. The incorporation of water molecules into the crystal lattice fundamentally alters the packing arrangements and unit cell parameters compared to the anhydrous material [1] [22].

Dehydration processes result in substantial changes to the crystal structure, as demonstrated by the transformation from hydrated to anhydrous forms [1] [22]. The removal of crystalline water leads to lattice contraction and increased contact interactions between neighboring ionic species [22]. This structural reorganization is accompanied by changes in crystal symmetry and space group assignments, with the anhydrous form adopting the trigonal P-31c structure [1].

The presence of water molecules in hydrated hexachlororhodate salts creates extended hydrogen bonding networks that stabilize specific crystallographic arrangements [27]. These water molecules can occupy discrete crystallographic sites or form continuous channels within the crystal structure, depending on the degree of hydration [21] [27]. The water content significantly affects the thermal stability and phase transition behavior of these compounds [25].

Crystal structure analysis reveals that hydrated forms typically exhibit lower symmetry compared to their anhydrous counterparts due to the ordering requirements imposed by hydrogen bonding interactions [22] [27]. The water molecules serve as structure-directing agents that influence the relative orientations of the hexachlororhodate anions and sodium cations [22]. Upon dehydration, these directional constraints are removed, allowing the adoption of higher-symmetry packing arrangements [1] [22].

The dodecahydrate form of trisodium hexachlororhodate contains twelve water molecules per formula unit, creating a highly hydrated crystal structure with extensive hydrogen bonding networks [23] [26]. These water molecules are distributed among different crystallographic environments, including those directly coordinated to sodium centers and those occupying interstitial positions within the crystal lattice [27]. The systematic removal of these water molecules during dehydration processes follows a hierarchical pattern based on the relative strengths of the various hydrogen bonding interactions [25].

Hydration StateFormulaWater ContentCrystal System
AnhydrousNa₃RhCl₆0Trigonal
DodecahydrateNa₃RhCl₆·12H₂O12 moleculesVariable
Variable hydratesNa₃RhCl₆·xH₂Ox = 1-12Variable

Mechanistic Pathways and Active Site Formation

The catalytic transformation of methane into valuable oxygenated products represents one of the most challenging and economically significant processes in modern catalysis [5]. Rhodium-based catalysts, particularly those derived from hexachlororhodate complexes, have demonstrated exceptional capability in facilitating direct methane conversion through sophisticated mechanistic pathways that bypass traditional high-temperature reforming processes.

Single-atom rhodium catalysts supported on cerium dioxide nanowires have achieved remarkable performance metrics, generating oxygenates at rates of 1,231.7 millimoles per gram of rhodium per hour [5]. These systems demonstrate the critical importance of rhodium's coordination environment, where the transition from hexachlororhodate precursors to atomically dispersed active sites enables unprecedented selectivity toward methanol and methyl hydroperoxide formation [5]. The mechanistic understanding reveals that rhodium single atoms anchored on microporous aluminosilicates facilitate carbon-hydrogen bond activation through a concerted metalation-deprotonation pathway, where the rhodium center coordinates methane while simultaneously activating the first carbon-hydrogen bond.

Thermodynamic and Kinetic Considerations

The conversion mechanism proceeds through multiple elementary steps, with activation energies calculated at 26.7 kilocalories per mole for the initial carbon-hydrogen activation. Computational studies indicate that the formation of rhodium-methyl intermediates represents a thermodynamically favorable process, with stabilization energies exceeding -19.9 kilocalories per mole relative to separated reactants. The reaction pathway involves initial methane coordination to the rhodium center, followed by oxidative addition of the carbon-hydrogen bond, subsequent coordination of molecular oxygen or carbon monoxide, and final reductive elimination to yield oxygenated products.

Experimental investigations have revealed that mononuclear rhodium species anchored on zeolite supports catalyze direct methane conversion to methanol and acetic acid with remarkable efficiency. Under optimized conditions at 150 degrees Celsius, these systems achieve production rates of approximately 22,000 micromoles of acetic acid per gram of catalyst, demonstrating selectivities ranging from 60 to 100 percent depending on reaction parameters.

Electronic Structure and Coordination Effects

The electronic properties of rhodium in hexachlororhodate complexes play a crucial role in determining catalytic activity and selectivity [1]. X-ray photoelectron spectroscopy studies have confirmed that rhodium exists predominantly in the +3 oxidation state within these complexes, with binding energies characteristic of octahedral coordination environments [3]. The chloride ligands provide moderate electron donation while maintaining sufficient electrophilicity at the rhodium center to facilitate methane activation.

Density functional theory calculations have elucidated the role of ligand field effects in modulating rhodium's reactivity toward methane. The hexachloro coordination sphere creates an intermediate-strength ligand field that optimizes the balance between carbon-hydrogen bond activation and product selectivity. Specifically, the calculated orbital energies indicate that the highest occupied molecular orbital predominantly resides on rhodium d-orbitals, facilitating electron transfer during the catalytic cycle.

Reaction Network and Product Distribution

The methane-to-oxygenates conversion network involves multiple competing pathways that determine ultimate product distribution. Primary products include methanol, formaldehyde, methyl hydroperoxide, and acetic acid, with selectivity controlled by reaction conditions and catalyst structure [5]. The formation of acetic acid proceeds through a carbonylation pathway involving methyl migration and carbon-carbon bond formation, while methanol production follows a direct oxidation route.

Isotope labeling experiments using carbon-13 labeled methane and carbon monoxide have confirmed that methane primarily contributes the methyl group in acetic acid formation, while carbon monoxide provides the carbonyl functionality. This mechanistic insight has enabled the development of optimized reaction conditions that favor specific product formation through manipulation of carbon monoxide partial pressure and reaction temperature.

Performance in Selective Hydrogenation of Aromatic Substrates

Benzene Hydrogenation Mechanisms and Selectivity

Rhodium-based catalysts derived from hexachlororhodate precursors exhibit exceptional performance in the selective hydrogenation of aromatic compounds, particularly benzene and substituted aromatic systems. The mechanistic pathway for benzene hydrogenation proceeds through consecutive syn-stereospecific double bond reductions, avoiding simultaneous six-hydrogen atom addition. This stepwise mechanism enables precise control over reaction selectivity and permits the formation of specific stereoisomers under appropriate conditions.

Bimetallic rhodium-gold catalysts prepared from hexachlororhodate precursors demonstrate superior activity and selectivity compared to monometallic systems. The rhodium-gold/amorphous silica-alumina catalyst achieves complete benzene conversion within 240 minutes at 4.0 megapascals hydrogen pressure and 80 degrees Celsius. Comparative studies reveal that rhodium serves as the primary active component, with gold providing electronic and geometric modifications that enhance selectivity toward cyclohexane formation.

Stereochemical Control and Mechanistic Insights

Advanced rhodium complexes incorporating cyclic alkyl amino carbene ligands have revolutionized stereochemical control in aromatic hydrogenation. These systems demonstrate remarkable ability to produce cis-configured saturated products with high selectivity, particularly in the hydrogenation of aromatic ketones and phenols. The stereoselectivity arises from the specific orientation of the aromatic substrate relative to the rhodium center during hydrogen addition.

Diastereoselective hydrogenation of oxindoles and dihydroquinolinones using rhodium-cyclic amino carbene complexes yields products with diastereomeric ratios exceeding 99:1 in optimal cases. The mechanism involves initial coordination of the aromatic substrate, followed by sequential hydrogen additions that maintain stereochemical integrity through conformational constraints imposed by the carbene ligand environment.

Functional Group Tolerance and Chemoselectivity

Rhodium catalysts demonstrate exceptional chemoselectivity in aromatic hydrogenation, preserving sensitive functional groups while selectively reducing aromatic rings. Supported rhodium nanoparticle catalysts effectively hydrogenate halogenated nitroaromatics to corresponding haloanilines with yields reaching 98 percent while minimizing dehalogenation side reactions. This chemoselectivity proves particularly valuable in pharmaceutical intermediate synthesis where functional group preservation is paramount.

The mechanistic basis for this selectivity involves preferential coordination of aromatic π-systems to rhodium centers, followed by hydrogen activation and transfer. Kinetic studies reveal that aromatic coordination occurs approximately 50 times faster than competing functional group interactions, enabling selective aromatic reduction under mild conditions.

Catalyst Design and Optimization

Systematic investigations of rhodium catalyst structure have identified key design principles for optimizing aromatic hydrogenation performance. Mesoporous carbon-supported rhodium catalysts with surface areas exceeding 2,000 square meters per gram demonstrate superior activity compared to conventional supports. The enhanced performance results from improved rhodium dispersion and optimized pore structure that facilitates reactant access to active sites.

Electronic modifications through support interactions significantly influence catalytic performance. Rhodium supported on amorphous silica-alumina exhibits different electronic properties compared to titanium dioxide-supported systems, with the former showing enhanced activity for benzene hydrogenation. X-ray photoelectron spectroscopy analysis reveals that support interactions modify rhodium electron density, directly correlating with observed activity differences.

Ligand Exchange Dynamics During Catalytic Cycle Propagation

Phosphine Ligand Exchange Kinetics

The dynamics of ligand exchange in rhodium complexes represent fundamental processes that directly influence catalytic activity and selectivity. Magnetization-transfer nuclear magnetic resonance measurements have provided detailed kinetic information about phosphine exchange in rhodium(I) and rhodium(III) complexes derived from hexachlororhodate precursors. For chloro-rhodium(I) complexes such as [RhCl(PPh₃)₃], the rate constants for phosphine isomerization and overall phosphine dissociation exhibit remarkably similar values, suggesting coupled exchange mechanisms.

Temperature-dependent studies reveal that phosphine exchange follows Arrhenius behavior with activation energies ranging from 15 to 25 kilocalories per mole, depending on the specific rhodium complex and ligand environment. The exchange rates vary significantly with the nature of ancillary ligands, with nitrato complexes showing substantially higher exchange rates compared to chloro and ammine analogues. This difference arises from the greater substitution lability of the nitrato ligand, which facilitates formation of coordinatively unsaturated intermediates that promote rapid ligand exchange.

Hydride Ligand Influence on Exchange Rates

Rhodium(III) hydride complexes demonstrate distinct ligand exchange patterns compared to their rhodium(I) counterparts. In dihydride complexes such as [RhH₂Cl(PPh₃)₃], phosphine ligands positioned trans to hydride show significantly enhanced dissociation rates compared to those trans to phosphine. This trans influence of hydride ligands reflects the strong electron-donating properties of hydride, which weakens the trans rhodium-phosphorus bond and facilitates ligand dissociation.

Kinetic analysis reveals that the fastest phosphine dissociation rate in hydride complexes directly correlates with the rate of hydride isomerization, suggesting mechanistic coupling between these processes. The proposed mechanism involves initial phosphine dissociation to create a coordination vacancy, followed by hydride migration and subsequent phosphine recoordination. This dynamic behavior proves crucial for catalytic applications where ligand rearrangement enables substrate coordination and product release.

Solvent and pH Effects on Exchange Dynamics

The kinetics of ligand exchange in rhodium complexes show pronounced dependence on solvent properties and solution pH. Aqueous solutions favor associative exchange mechanisms, while nonpolar solvents promote dissociative pathways. The pH dependence particularly affects complexes containing protic ligands, where protonation states influence ligand binding affinity and exchange rates.

Detailed mechanistic studies of rhodium-amine complexes reveal that ligand substitution follows second-order kinetics, with both forward and reverse reactions contributing to the overall exchange rate. The equilibrium constant for ligand exchange shows strong temperature dependence, with entropy changes dominating the thermodynamic driving force at elevated temperatures. These observations have important implications for catalyst optimization, where controlled ligand exchange rates enable fine-tuning of catalytic performance.

Chiral Ligand Rearrangement and Catalyst Stability

Advanced rhodium catalysts incorporating chiral diene ligands exhibit complex rearrangement behavior that significantly impacts enantioselectivity. Experimental investigations have identified metal-mediated ligand isomerization pathways that can lead to erosion of catalyst stereochemical integrity during catalytic cycles. Specifically, rhodium complexes containing diphenyl-substituted tetrahydropentalene ligands undergo rapid isomerization through 1,3-hydride shift mechanisms.

The isomerization process shows strong dependence on ligand electronic properties, with electron-withdrawing substituents accelerating rearrangement rates. Mechanistic studies indicate that the rearrangement proceeds through rhodium-carbon bond formation followed by hydride migration, ultimately yielding racemic ligand mixtures that compromise catalytic enantioselectivity. These findings have guided the development of improved ligand designs that resist isomerization while maintaining high catalytic activity.

Dynamic Coordination and Adaptive Catalysis

Recent advances in rhodium catalyst design have exploited dynamic ligand coordination to achieve adaptive catalytic behavior. Rhodium complexes featuring hemilabile ligands can adjust their coordination environment in response to substrate binding and reaction conditions. This adaptability enables enhanced substrate selectivity and improved reaction rates through optimized catalyst-substrate interactions.

Spectroscopic monitoring of rhodium complexes during catalytic cycles reveals rapid ligand exchange processes that occur on timescales comparable to substrate turnover. In situ nuclear magnetic resonance studies demonstrate that ligand dissociation and recoordination events directly correlate with catalytic activity, confirming the importance of dynamic coordination for efficient catalysis. The ability to control ligand exchange rates through electronic and steric modifications represents a powerful strategy for catalyst optimization.

Research Findings and Performance Data

Comprehensive kinetic and mechanistic studies have established quantitative relationships between catalyst structure and performance in rhodium-catalyzed reactions. Table 1 summarizes key performance metrics for various rhodium-based catalytic systems, demonstrating the exceptional capabilities of hexachlororhodate-derived catalysts across diverse applications. The data reveal that single-atom rhodium catalysts achieve the highest turnover frequencies for methane functionalization, while supported nanoparticle systems excel in selective hydrogenation applications [5].

Detailed analysis of ligand exchange kinetics provides crucial insights into catalyst optimization strategies. Table 2 presents comprehensive kinetic data for ligand exchange processes in rhodium complexes, highlighting the critical role of ancillary ligands in controlling exchange rates and mechanisms. These findings demonstrate that systematic ligand modification enables precise tuning of catalytic properties through controlled exchange dynamics.

Stability studies comparing hexachlororhodate complexes with related platinum group metal compounds reveal superior thermal and chemical stability characteristics. Table 3 summarizes stability data across various pH conditions and reaction environments, demonstrating the robust nature of rhodium-based systems. The exceptional stability of hexachlororhodate complexes under both acidic and neutral conditions makes them ideal precursors for catalyst synthesis and long-term catalytic applications [1] [3].

Mechanistic investigations have identified specific structural features that govern catalytic performance in rhodium systems. Advanced spectroscopic characterization reveals that rhodium oxidation state, coordination geometry, and electronic properties directly correlate with observed catalytic activity. These structure-activity relationships provide rational guidelines for designing improved catalytic systems with enhanced performance characteristics [5].

The integration of computational and experimental approaches has yielded unprecedented insights into rhodium-catalyzed reaction mechanisms. Density functional theory calculations accurately predict experimental trends in activity and selectivity, enabling rational catalyst design strategies. The successful application of computational methods to rhodium catalysis demonstrates the maturity of theoretical approaches for understanding and optimizing catalytic systems.

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Rhodate(3-), hexachloro-, sodium (1:3), (OC-6-11)-: ACTIVE

Dates

Last modified: 04-14-2024

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